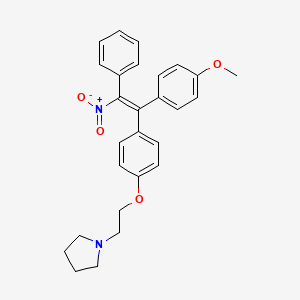

Nitromifene

説明

Nitromifene is a nonsteroidal selective estrogen receptor modulator (SERM) that is chemically related to triphenylethylenes like tamoxifen. It was developed but never marketed. This compound is known for its antiestrogenic activity and is a mixture of (E)- and (Z)-isomers . The compound has been studied for its potential in treating estrogen receptor-positive conditions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Nitromifene involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Formation of the core structure: This involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 1-(4-methoxyphenyl)-2-nitropropene.

Cyclization: The nitropropene undergoes cyclization with phenol in the presence of a base to form the triphenylethylene core.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of industrial reactors, controlled temperatures, and pressures to ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

Cancer Research

Antitumor Activity:

Nitromifene has been investigated for its potential in targeting estrogen receptor-positive cancers. It acts as an anti-estrogen agent, making it useful in studies related to breast cancer treatment. Research indicates that this compound can inhibit tumor growth by blocking estrogen's action on cancer cells, which is particularly relevant for patients with tamoxifen-resistant tumors .

Mechanisms of Action:

this compound functions by competing with estrogen for binding to estrogen receptors, thus preventing estrogen-mediated signaling pathways that promote tumor growth. This mechanism is crucial in developing therapies aimed at overcoming resistance to traditional anti-estrogens like tamoxifen .

Neurobiology

Impact on Brain Aromatase Activity:

Studies have shown that this compound can influence brain aromatase activity, which is involved in the conversion of androgens to estrogens in the brain. This effect is significant for understanding sex differences in brain function and the role of estrogens in neuroprotection and neurodegenerative diseases .

Case Study:

In experiments involving neuronal explants, this compound was found to inhibit enzymatic activity rapidly upon exposure to conditions that elevate intracellular calcium levels. This suggests a potential role for this compound in neuroprotective strategies against excitotoxicity .

Pharmacological Research

Research Tool in Animal Studies:

this compound is commonly used as a research tool in animal studies to explore the pharmacodynamics of anti-estrogen treatments. Its ability to antagonize estrogen receptors makes it a valuable compound for studying the physiological effects of estrogen withdrawal and the subsequent impact on various organ systems .

Fluorescent Probes:

Recent advancements have explored the use of nitro(het)aromatic compounds, including derivatives of this compound, as bioreductive agents for hypoxic tumor imaging. These compounds can be activated under low-oxygen conditions typical of solid tumors, providing a targeted approach for cancer diagnostics and therapy .

Data Tables

作用機序

Nitromifene exerts its effects by binding to estrogen receptors, thereby blocking the action of estrogen. This antagonistic activity is due to its ability to dissociate from the estrogen receptor much faster than estradiol, leading to a reduction in estrogen-mediated cellular responses . The molecular targets include estrogen receptors in various tissues, and the pathways involved are those related to estrogen signaling.

類似化合物との比較

Tamoxifen: Another triphenylethylene SERM, widely used in the treatment of estrogen receptor-positive breast cancer.

Nafoxidine: An early SERM with similar antiestrogenic activity.

Clomifene: Used in the treatment of infertility, it also shares a similar mechanism of action.

Uniqueness of Nitromifene: this compound is unique in its rapid dissociation from the estrogen receptor compared to other SERMs, which may contribute to its distinct pharmacological profile . This property makes it a valuable compound for research into estrogen receptor dynamics and the development of new therapeutic agents.

特性

CAS番号 |

10448-84-7 |

|---|---|

分子式 |

C27H28N2O4 |

分子量 |

444.5 g/mol |

IUPAC名 |

1-[2-[4-[(E)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine |

InChI |

InChI=1S/C27H28N2O4/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28/h2-4,7-16H,5-6,17-20H2,1H3/b27-26+ |

InChIキー |

MFKMXUFMHOCZHP-CYYJNZCTSA-N |

SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4 |

異性体SMILES |

COC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=C(C=C3)OCCN4CCCC4 |

正規SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4 |

外観 |

Solid powder |

Key on ui other cas no. |

52235-18-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

5863-35-4 ((1:1)-citrate) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CI 628 CI-628 CI628 CN-55,945-27 CN-55945-27 Nitromifene Nitromifene Citrate Nitromifene Citrate (1:1) Nitromifene, (E)-Isomer Nitromifene, (Z)-Isomer Nitromiphene |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。